1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its fused pyrrole and pyridine rings, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might start with the formation of pyrrole-derived α,β-alkynyl ketones, followed by cyclization reactions catalyzed by metals such as gold or copper . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques like continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound has shown potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- involves its interaction with molecular targets such as receptor tyrosine kinases. By binding to these receptors, it inhibits their activity, leading to the disruption of downstream signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s low molecular weight and specific binding affinity make it an appealing candidate for further optimization in drug development .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridin-4-amine: Similar in structure but differs in the position of the amine group, affecting its chemical reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridin-3-amine: Another derivative with different substitution patterns, leading to variations in its interaction with molecular targets.
1H-Pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring instead of a pyrrole ring, exhibiting distinct chemical and biological properties. The uniqueness of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
CAS No. |
55463-66-6 |
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Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine |
InChI |
InChI=1S/C11H15N3/c1-3-7-8-5-6-10(12)14-11(8)13-9(7)4-2/h5-6H,3-4H2,1-2H3,(H3,12,13,14) |
InChI Key |
CLCTUPKLUWRFLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC2=C1C=CC(=N2)N)CC |
Origin of Product |
United States |
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